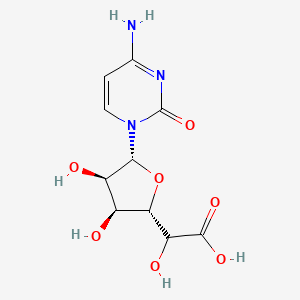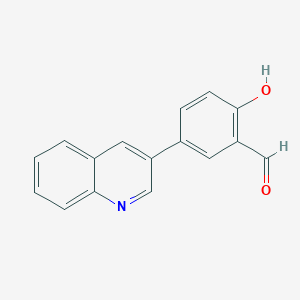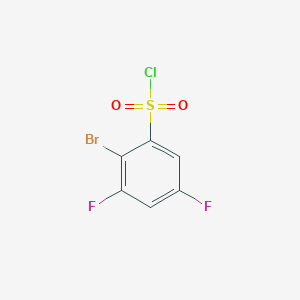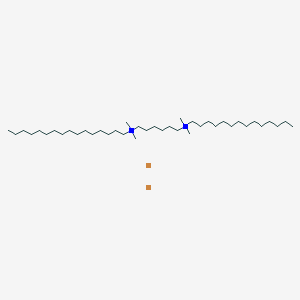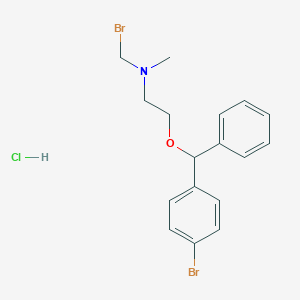
Brompromazine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brompromazine Hydrochloride is a chemical compound with the molecular formula C17H20BrClN2S and a molecular weight of 399.78 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its high purity and is often used in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brompromazine Hydrochloride involves several steps. One common method includes the reaction of 2-bromo-10H-phenothiazine with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Brompromazine Hydrochloride is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Brompromazine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as sodium N-bromo-benzenesulfonamide in an acidic medium.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents under controlled conditions.
Major Products
The major products formed from these reactions include brompromazine S-oxide and other derivatives .
Applications De Recherche Scientifique
Brompromazine Hydrochloride is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Brompromazine Hydrochloride involves its interaction with specific molecular targets in the body . It acts as an antagonist on different postsynaptic receptors, including dopaminergic and serotonergic receptors . This interaction leads to various physiological effects, such as the modulation of neurotransmitter activity and the inhibition of certain cellular pathways .
Comparaison Avec Des Composés Similaires
Brompromazine Hydrochloride is similar to other phenothiazine derivatives such as Chlorpromazine and Promethazine . it has unique properties that make it distinct:
Chlorpromazine: Used primarily as an antipsychotic and antiemetic agent.
Promethazine: Known for its antihistamine and sedative effects.
These compounds share a similar chemical structure but differ in their specific applications and mechanisms of action .
Conclusion
Brompromazine Hydrochloride is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties and interactions with molecular targets make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C17H20Br2ClNO |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
N-(bromomethyl)-2-[(4-bromophenyl)-phenylmethoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19Br2NO.ClH/c1-20(13-18)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;/h2-10,17H,11-13H2,1H3;1H |
Clé InChI |
XPSGGWSOMYAOOO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)


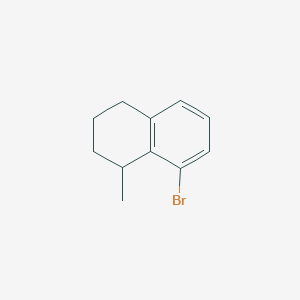

![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

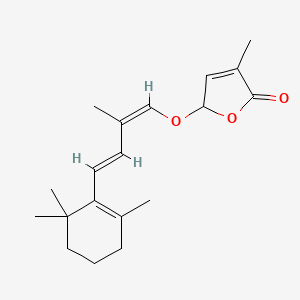
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
